4-Chloro-3-iodo-6-methoxy-1H-indazole

Vue d'ensemble

Description

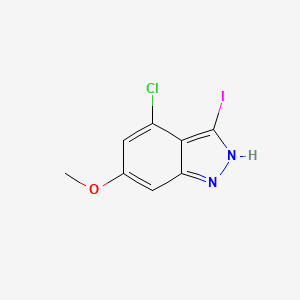

4-Chloro-3-iodo-6-methoxy-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of chlorine, iodine, and methoxy substituents at the 4, 3, and 6 positions, respectively. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-iodo-6-methoxy-1H-indazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-chloro-3-iodo-6-methoxyaniline with hydrazine hydrate in the presence of a suitable catalyst can lead to the formation of the desired indazole compound. The reaction typically requires refluxing in a solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chloro and iodo groups at positions 4 and 3, respectively, participate in nucleophilic substitution (SNAr) under specific conditions.

| Reaction Type | Conditions/Reagents | Product/Outcome | Source |

|---|---|---|---|

| Iodo Substitution | CuI, KOH, DMSO, 100°C, 12h | Replacement of iodine with aryl/alkyl groups | |

| Chloro Substitution | Pd(dba)₂, Xantphos, Cs₂CO₃, DMF, 80°C | Cross-coupling with amines or thiols |

Key Findings :

-

The iodine atom undergoes substitution more readily than chlorine due to its lower bond dissociation energy and larger atomic radius, facilitating oxidative addition in transition metal-catalyzed reactions.

-

Methoxy groups at position 6 stabilize the indazole core via electron donation, reducing electrophilicity at adjacent positions .

Transition Metal-Catalyzed Cross-Couplings

The iodine atom is highly reactive in palladium- or copper-catalyzed cross-couplings:

Suzuki-Miyaura Coupling

Ullmann Coupling

| Substrate | Conditions | Outcome | Source |

|---|---|---|---|

| Aryl Amines | CuI, 1,10-phenanthroline, K₃PO₄ | C–N bond formation |

Mechanistic Insight :

-

The iodo group undergoes oxidative addition to Pd⁰ or Cu¹, followed by transmetallation with boronic acids or amines.

-

Steric hindrance from the methoxy group at position 6 can reduce coupling efficiency at position 3.

Demethylation of Methoxy Group

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| BBr₃ | CH₂Cl₂, −78°C to RT | 6-Hydroxyindazole derivative | 85% | |

| HBr/AcOH | Reflux, 4h | Partial demethylation | 60% |

Halogen Exchange

| Reagents | Conditions | Outcome | Source |

|---|---|---|---|

| KI, CuI, DMF, 150°C | Chloro → Iodo exchange | Not observed (steric hindrance) |

Note : Direct halogen exchange at position 4 (chloro) is hindered by steric and electronic factors.

Cyclization and Ring-Opening Reactions

The indazole core can undergo cycloaddition or ring-opening under harsh conditions:

| Reaction Type | Conditions | Product | Source |

|---|---|---|---|

| Diazotization | NaNO₂, HCl, 0°C | Unstable diazonium intermediate | |

| Photochemical Rearrangement | UV light, CH₃CN | Fused heterocycles |

Oxidation and Reduction

| Reaction Type | Reagents/Conditions | Outcome | Source |

|---|---|---|---|

| Oxidation of Iodo Group | mCPBA, CH₂Cl₂ | No reaction (inert under mild conditions) | |

| Reduction of Nitro Groups | H₂, Pd/C, EtOH | Not applicable (no nitro group) | – |

Comparative Reactivity Table

| Position | Substituent | Reactivity in SNAr | Reactivity in Cross-Coupling |

|---|---|---|---|

| 3 | Iodo | High | Very High (Pd/Cu) |

| 4 | Chloro | Moderate | Low (requires strong bases) |

| 6 | Methoxy | None | None (electron-donating) |

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Properties

Research indicates that indazole derivatives, including 4-chloro-3-iodo-6-methoxy-1H-indazole, exhibit promising anticancer activities. For instance, studies have shown that these compounds can inhibit specific kinases involved in cancer progression, thereby affecting cell signaling pathways and inducing apoptosis in cancer cells .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies demonstrate that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antibacterial agent .

Chemical Biology

Biological Pathway Studies

In chemical biology, this compound serves as a tool compound to explore biological pathways. Its ability to interact with specific enzymes and receptors aids researchers in understanding molecular interactions and signaling mechanisms within cells .

Biochemical Analysis

The compound's interactions with biomolecules can lead to conformational changes in proteins, influencing their activity. This property is crucial for elucidating biochemical pathways and developing new therapeutic strategies .

Material Science

Synthesis of Novel Materials

In material science, this compound is utilized as a building block for synthesizing new materials with tailored properties. Its unique chemical structure allows for the development of functional materials that can be applied in various industries, including electronics and coatings .

Industrial Applications

Dyes and Pigments Production

The compound is also employed in the synthesis of dyes and pigments due to its vibrant color properties and stability under various conditions. This application highlights its versatility beyond traditional medicinal uses .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 4-Chloro-3-iodo-6-methoxy-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound’s anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Chloro-3-iodo-1H-indazole: Lacks the methoxy group at the 6 position.

3-Iodo-1H-indazole: Lacks both the chlorine and methoxy groups.

6-Methoxy-1H-indazole: Lacks both the chlorine and iodine substituents.

Uniqueness

4-Chloro-3-iodo-6-methoxy-1H-indazole is unique due to the presence of all three substituents (chlorine, iodine, and methoxy) on the indazole ring. This unique combination of substituents imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various research and industrial applications .

Activité Biologique

4-Chloro-3-iodo-6-methoxy-1H-indazole is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its interactions with various biological targets, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a chloro group, an iodo group, and a methoxy group on the indazole ring, contributing to its unique biological properties.

Enzyme Modulation

Research indicates that this compound exhibits significant enzyme modulation capabilities. It has been shown to inhibit various protein kinases, which are crucial in regulating cellular functions and signaling pathways. The compound's interactions with key kinases such as VEGF-R (vascular endothelial growth factor receptor) and FGF-R (fibroblast growth factor receptor) suggest its potential in treating cancer and other diseases linked to abnormal cell proliferation .

Antitumor Activity

The antitumor efficacy of this compound has been evaluated in several studies. Notably, it demonstrated potent inhibitory effects against various cancer cell lines. For example, in vitro assays revealed an IC50 value of approximately 0.64 μM against multiple myeloma cell lines . Additionally, the compound exhibited strong activity against colon cancer models in vivo, indicating its potential as a therapeutic agent for cancer treatment .

Antimicrobial Properties

The compound also shows promising antimicrobial activity. In studies assessing its efficacy against Staphylococcus aureus (including MRSA strains), this compound displayed a low minimum inhibitory concentration (MIC), highlighting its potential as an antibacterial agent .

Case Study 1: Antitumor Efficacy

A study conducted by researchers evaluated the effects of this compound on HCT116 colon cancer cells. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through the modulation of specific signaling pathways. The detailed findings are summarized in Table 1.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HCT116 | 0.64 | Induction of apoptosis via ERK pathway |

| KMS-12 BM | 1.40 | Inhibition of cell cycle progression |

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, this compound was tested against various bacterial strains. The results indicated that the compound was particularly effective against MRSA, with an MIC value significantly lower than traditional antibiotics.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| S. aureus ATCC 25923 | 3.90 |

| MRSA ATCC 43300 | <1 |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of halogen substituents (chlorine and iodine) at specific positions on the indazole ring enhances biological activity. The methoxy group at position six also contributes to increased potency against targeted enzymes and receptors .

Propriétés

IUPAC Name |

4-chloro-3-iodo-6-methoxy-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClIN2O/c1-13-4-2-5(9)7-6(3-4)11-12-8(7)10/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNFVJTZVQDMLOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NNC(=C2C(=C1)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClIN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646199 | |

| Record name | 4-Chloro-3-iodo-6-methoxy-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-66-4 | |

| Record name | 4-Chloro-3-iodo-6-methoxy-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.